molecular formula C15H16FN3O2 B2921410 1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1172520-68-1

1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2921410
CAS No.: 1172520-68-1
M. Wt: 289.31
InChI Key: NAKCBLGRZKYORY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H16FN3O2 and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Design for Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including those related to the chemical structure of interest, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This research area emphasizes the design, synthesis, and activity studies of such inhibitors, highlighting their potential in treating inflammatory conditions and other diseases where cytokine release plays a crucial role (Scior et al., 2011).

Therapeutic Potential of Oxadiazole Derivatives

The oxadiazole ring, a key component of the compound , has been extensively studied for its capacity to bind with different enzymes and receptors through weak interactions, demonstrating a wide array of bioactivities. Research in this domain has shown significant promise in developing oxadiazole-based compounds for treating various ailments, underlining the vast therapeutic potential and development value of such derivatives (Verma et al., 2019).

Variability in Chemistry and Properties

Studies on the chemistry and properties of compounds containing pyridine and oxadiazole moieties, like the one , reveal fascinating variability and potential in creating complex compounds with diverse biological and electrochemical activities. This variability opens up numerous possibilities for future research and potential applications in various fields (Boča et al., 2011).

Optoelectronic Material Development

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, akin to the structure of the compound being discussed, has shown great value in creating novel optoelectronic materials. Research in this area highlights the potential applications of such compounds in developing electronic devices, luminescent elements, and other optoelectronic components (Lipunova et al., 2018).

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-9(2)14-17-15(21-18-14)10-7-13(20)19(8-10)12-6-4-3-5-11(12)16/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKCBLGRZKYORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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